molecular formula C16H10BrClN4OS B11050056 6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11050056
M. Wt: 421.7 g/mol
InChI Key: WSEPYWHERPJBOS-UHFFFAOYSA-N
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Description

2-[6-(3-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER: is a complex organic compound that features a triazolo-thiadiazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromophenyl and chlorophenyl groups, along with the triazolo-thiadiazole moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-(3-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the triazolo-thiadiazole core through cyclization reactions involving hydrazine derivatives and thiocarbonyl compounds. The bromophenyl and chlorophenyl groups are introduced via electrophilic aromatic substitution reactions. The final step involves the etherification of the chlorophenyl group with a suitable methylating agent under basic conditions.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product while minimizing the formation of by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and chlorophenyl groups, leading to the formation of corresponding phenols or quinones.

    Reduction: Reduction of the triazolo-thiadiazole core can yield various reduced derivatives, which may exhibit different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Phenols, quinones.

    Reduction: Reduced triazolo-thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.

Medicine: Preliminary studies suggest that the compound may exhibit antimicrobial, antifungal, or anticancer activities. Its ability to modulate specific biological pathways is of particular interest in medicinal chemistry.

Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings, which require specific chemical functionalities.

Mechanism of Action

The mechanism by which 2-[6-(3-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER exerts its effects is primarily through its interaction with specific molecular targets. The triazolo-thiadiazole core can interact with enzymes or receptors, modulating their activity. The bromophenyl and chlorophenyl groups may enhance binding affinity through hydrophobic interactions or halogen bonding. The compound’s ability to undergo various chemical reactions also allows it to form reactive intermediates that can further interact with biological molecules, leading to its observed effects.

Comparison with Similar Compounds

  • 2-[6-(3-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-METHYLPHENYL METHYL ETHER
  • 2-[6-(3-CHLOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-BROMOPHENYL METHYL ETHER
  • 2-[6-(3-FLUOROPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER

Uniqueness: The unique combination of bromophenyl and chlorophenyl groups in 2-[6-(3-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-4-CHLOROPHENYL METHYL ETHER distinguishes it from other similar compounds. This combination enhances its reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H10BrClN4OS

Molecular Weight

421.7 g/mol

IUPAC Name

6-(3-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10BrClN4OS/c1-23-13-6-5-11(18)8-12(13)14-19-20-16-22(14)21-15(24-16)9-3-2-4-10(17)7-9/h2-8H,1H3

InChI Key

WSEPYWHERPJBOS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Br

Origin of Product

United States

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